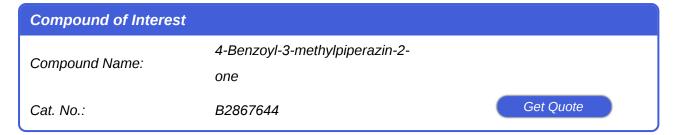


## 4-Benzoyl-3-methylpiperazin-2-one molecular structure

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An In-depth Technical Guide to **4-Benzoyl-3-methylpiperazin-2-one**: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for **4-Benzoyl-3-methylpiperazin-2-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## **Molecular Structure and Identifiers**

**4-Benzoyl-3-methylpiperazin-2-one** is a derivative of piperazin-2-one, characterized by a benzoyl group attached to the nitrogen at position 4 and a methyl group at position 3 of the piperazinone ring. The presence of a chiral center at the C3 position means that the molecule can exist as (R) and (S) enantiomers.

The fundamental structural details are as follows:

- Molecular Formula: C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>[1]
- SMILES: CC1C(=0)NCCN1C(=0)C2=CC=CC=C2[1]
- InChl: InChl=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)[1]



The 2D chemical structure of **4-Benzoyl-3-methylpiperazin-2-one** is depicted below:

## **Physicochemical Properties**

A summary of the key physicochemical properties of **4-Benzoyl-3-methylpiperazin-2-one** is presented in the table below. It should be noted that many of the available data points are predicted through computational models.

Property	Value	Source
Molecular Weight	218.25 g/mol	PubChem[1]
Monoisotopic Mass	218.10553 Da	PubChem[1]
XlogP (predicted)	0.9	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Predicted Collision Cross Section (CCS) Data:



Adduct Type	m/z	Predicted CCS (Ų)
[M+H]+	219.11281	149.4
[M+Na] <sup>+</sup>	241.09475	155.5
[M-H] <sup>-</sup>	217.09825	151.5

## **Experimental Protocols**

While a specific, published experimental protocol for the synthesis of **4-Benzoyl-3-methylpiperazin-2-one** is not readily available, a plausible two-step synthetic route can be proposed based on established chemical methodologies. This involves the synthesis of the precursor, 3-methylpiperazin-2-one, followed by N-benzoylation. The following protocol is a composite based on the synthesis of similar structures.[2][3]

## Step 1: Synthesis of (R)-3-methylpiperazin-2-one

This procedure is adapted from a patented method for synthesizing the chiral piperazinone core.[3]

#### Materials:

- Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
- Methanol (MeOH)
- Palladium on carbon (Pd/C, 10%)
- Hydrogen (H2) gas

#### Procedure:

- In a high-pressure reaction vessel, dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol.
- Add 3g of 10% palladium on carbon to the solution.
- Seal the vessel and introduce hydrogen gas to a pressure of 1.8 MPa.



- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, carefully filter the mixture to remove the palladium on carbon catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography, using an eluent of ethyl acetate/methanol (9/1), to obtain (R)-3-methylpiperazin-2-one as a white solid.

## Step 2: N-Benzoylation of (R)-3-methylpiperazin-2-one

This step is a standard acylation reaction.

#### Materials:

- (R)-3-methylpiperazin-2-one
- Dichloromethane (CH2Cl2)
- Triethylamine (Et₃N)
- · Benzoyl chloride
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve the (R)-3-methylpiperazin-2-one obtained from Step 1 in dichloromethane.
- Add an equimolar amount of triethylamine to the solution to act as a base.
- Cool the mixture in an ice bath to 0°C.

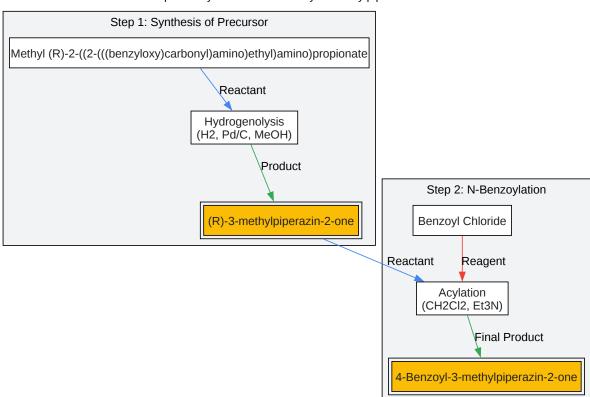


- Slowly add an equimolar amount of benzoyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Benzoyl-3-methylpiperazin-2-one**.
- If necessary, purify the product further by recrystallization or silica gel chromatography.

# Visualizations Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis of **4-Benzoyl-3-methylpiperazin-2-one**.





Proposed Synthesis of 4-Benzoyl-3-methylpiperazin-2-one

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Caption: Proposed two-step synthesis of 4-Benzoyl-3-methylpiperazin-2-one.

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